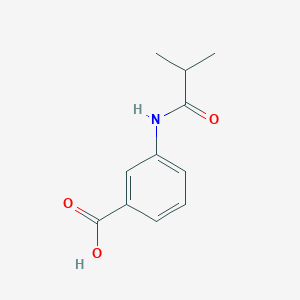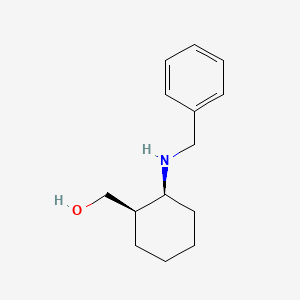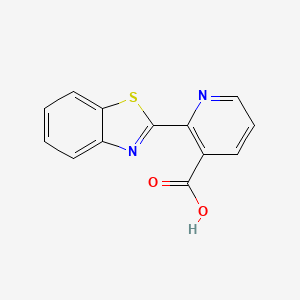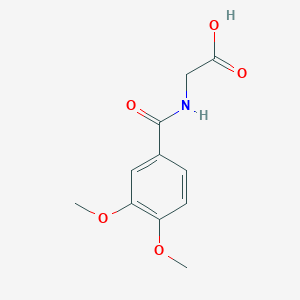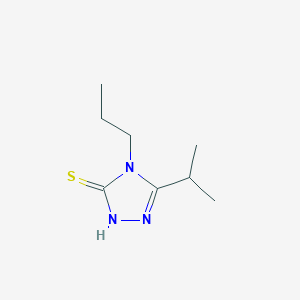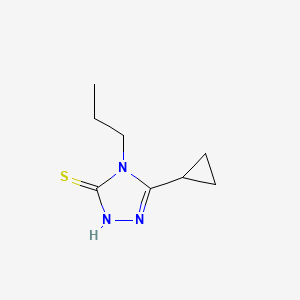![molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9](/img/structure/B1270615.png)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde often involves multi-step chemical processes, including bromination, alkoxylation, and aldehyde formation. A method involving palladium-catalyzed ortho-bromination has been applied to synthesize substituted 2-bromobenzaldehydes, showcasing the utility of directing groups and palladium catalysis in achieving selective bromination of aromatic compounds (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been elucidated using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy. Computational analysis, such as geometry optimization and potential energy scan (PES) studies, further aids in predicting the favored conformations and understanding the molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
The title compound's reactivity and participation in chemical reactions are influenced by its functional groups. For instance, the bromo and aldehyde functionalities enable it to undergo further functionalization through nucleophilic substitution reactions and condensation processes, respectively. The presence of a fluorine atom adds to its reactivity due to the inductive effects, influencing the electronic properties of the molecule.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. For compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, crystallographic analysis reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, affect their solid-state arrangements and stability (Tureski & Tanski, 2013).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interaction with other molecules, can be derived from its functional groups and electronic structure. The bromo and aldehyde groups, in particular, provide sites for nucleophilic attacks, facilitating a range of chemical transformations. Moreover, the electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the aldehyde carbon, making it more reactive towards nucleophiles.
- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes (Balachander & Manimekalai, 2017).
- Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes (Dubost et al., 2011).
- 2-Bromo-5-fluorobenzaldehyde (Tureski & Tanski, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Analysis
Synthesis and Spectral Analysis : The synthesis of derivatives related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been explored in the context of producing compounds with potential applications in materials science and organic electronics. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized, providing insight into their structural conformations and molecular properties, which are critical for understanding their reactivity and potential applications (Balachander & Manimekalai, 2017).
Natural Product Derivatives
Halo-phenolic Metabolites : Research on natural products has led to the isolation of halo-benzaldehyde derivatives from marine sources, such as the green alga Avrainvillea amadelpha. These compounds, including 5-bromo-2-(3-bromo-4-hydroxybenzyl)-3,4-dihydroxybenzaldehyde, have shown potential antioxidant activities, hinting at their possible use in developing natural antioxidant agents (Hawas et al., 2021).
Synthetic Applications
Synthetic Routes to Functionalized Compounds : The reactivity of related bromoalkylbenzyl compounds has been leveraged in the synthesis of functionalized benzothiophenes and benzofurans, demonstrating the utility of these bromoalkoxy derivatives in constructing complex heterocyclic structures, which are valuable in pharmaceutical and material sciences (Capperucci et al., 2009).
Molecular Design and Drug Development
Antagonist and Enzyme Inhibitor Development : The structural features of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde derivatives have been exploited in the design of non-peptide small molecular antagonists and enzyme inhibitors. This underscores the compound's role in medicinal chemistry, where modifications of the benzaldehyde core structure lead to biologically active compounds with potential therapeutic applications (Bi, 2015).
Advanced Materials and Catalysis
Magnetic Properties and Materials Science : The synthesis and characterization of metal clusters incorporating benzaldehyde derivatives highlight the application of these compounds in materials science, particularly in the study of magnetic properties and the development of new magnetic materials. This research can lead to advances in data storage, sensors, and other technologies reliant on magnetic materials (Zhang et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVGTRXZCYYPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

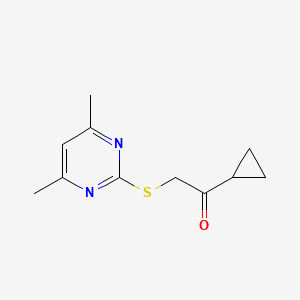
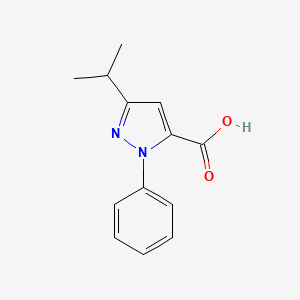
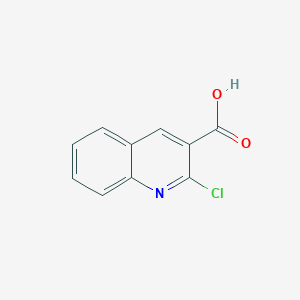

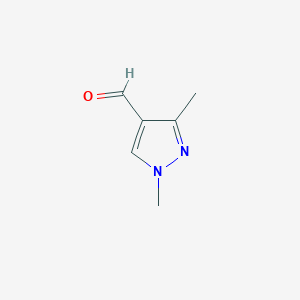
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)
